molecular formula C7H6BrFN2O2 B2987870 3-bromo-5-fluoro-N-methyl-2-nitroaniline CAS No. 1401817-62-6

3-bromo-5-fluoro-N-methyl-2-nitroaniline

Cat. No.: B2987870
CAS No.: 1401817-62-6
M. Wt: 249.039
InChI Key: BNPRPWDFMAGZOO-UHFFFAOYSA-N
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Description

3-bromo-5-fluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 and a molecular weight of 249.04 g/mol . It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline typically involves multiple steps:

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and efficiency.

Chemical Reactions Analysis

3-bromo-5-fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-5-fluoro-N-methyl-2-nitroaniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Similar compounds to 3-bromo-5-fluoro-N-methyl-2-nitroaniline include:

    5-bromo-3-fluoro-N-methyl-2-nitroaniline: Differing in the position of the bromine and fluorine atoms.

    3-bromo-2-nitroaniline: Lacking the fluorine and methyl groups.

    5-fluoro-2-nitroaniline: Lacking the bromine and methyl groups

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

3-bromo-5-fluoro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(9)2-5(8)7(6)11(12)13/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRPWDFMAGZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401817-62-6
Record name 3-bromo-5-fluoro-N-methyl-2-nitroaniline
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